molecular formula C16H24BNO3 B11758860 N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B11758860
M. Wt: 289.2 g/mol
InChI Key: ZQEQZJXQVMAQCT-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and stability. The compound features a benzamide core with an ethyl and methyl substitution, along with a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-methyl-4-bromo-benzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in scientific research due to its versatility:

    Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron moiety plays a crucial role in facilitating reactions by acting as a Lewis acid, which can coordinate with electron-rich species. This coordination ability makes it a valuable reagent in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both ethyl and methyl groups, along with the boron-containing dioxaborolane ring, makes it particularly useful in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

N-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO3/c1-7-18-14(19)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19)

InChI Key

ZQEQZJXQVMAQCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)C

Origin of Product

United States

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